4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride
Overview
Description
“4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline hydrochloride” is a chemical compound with the CAS Number: 1306605-05-9. It has a molecular weight of 290.67 . This compound is used in the agrochemical and pharmaceutical industries . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “this compound”, involves a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C12H9F3N2O.ClH/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9;/h1-7H,16H2;1H
.
Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The compound is a powder at room temperature .
Scientific Research Applications
Chemical Structure and Properties
- The compound has been studied for its structural properties. For instance, in the fungicide fluazinam, the dihedral angle between the pyridine and benzene ring planes was analyzed, demonstrating its chemical structure and potential reactivity (Jeon, Kim, Lee, & Kim, 2013).
Synthesis and Structural Analysis
- Research has focused on the synthesis and structural analysis of related trifluoromethylpyridine derivatives. These studies aim to modify the lipophilicity of the molecules for improved transport through cell wall barriers (Maftei et al., 2016).
Corrosion Inhibition
- The compound has been evaluated for its corrosion inhibition properties on mild steel in hydrochloric acid, demonstrating its potential use in industrial applications (Xu et al., 2015).
Vibrational Spectra Analysis
- Studies have been conducted on related compounds to understand their vibrational spectra, which can inform on their physical and chemical characteristics (Acosta-Ramírez et al., 2013).
O-Phosphitilation Applications
- Research has shown that compounds like pyridine hydrochloride, closely related to the chemical , can be used in O-phosphitilation, demonstrating a potential application in organic synthesis (Gryaznov & Letsinger, 1992).
Optoelectronic Applications
- Studies on similar compounds have explored their use in optoelectronic applications, such as in light-emitting diodes (OLEDs), indicating potential use in electronic devices (Vezzu et al., 2010).
Reactivity in Polymerization
- The reactivity of related compounds in ring-opening polymerization has been investigated, suggesting applications in polymer science (Njogu et al., 2017).
Synthesis of Antiarrhythmic Compounds
- The synthesis of compounds with similar structures for potential use as antiarrhythmic agents indicates a medical application (Oinuma et al., 1990).
Quantitative Structure-Activity Relationship Studies
- Docking and QSAR studies on derivatives show potential for the development of kinase inhibitors, indicating pharmaceutical applications (Caballero et al., 2011).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.
Mode of Action
In suzuki–miyaura coupling reactions, the compound might participate in the transmetalation step, where it is transferred from boron to palladium .
Biochemical Pathways
The compound’s potential role in suzuki–miyaura coupling reactions suggests that it might be involved in carbon-carbon bond formation .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3331±420 °C and a density of 1344±006 g/cm3 .
Result of Action
Its potential role in suzuki–miyaura coupling reactions suggests that it might contribute to the formation of new carbon-carbon bonds .
Action Environment
The compound’s predicted pka of 397±010 suggests that its ionization state, and therefore its reactivity, might be influenced by the pH of its environment.
properties
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-2-yl]oxyaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O.ClH/c13-12(14,15)10-2-1-3-11(17-10)18-9-6-4-8(16)5-7-9;/h1-7H,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQHUCAYORZCND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1306605-05-9 | |
Record name | Benzenamine, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306605-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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